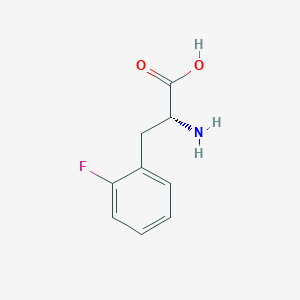

2-Fluoro-D-phenylalanine

Description

Contextualizing Non-Canonical Amino Acids in Biological Systems

The foundation of life's vast proteome is built upon a set of twenty canonical amino acids, each encoded by specific triplets of nucleotides in the genetic code. mdpi.com These amino acids are the fundamental building blocks of proteins, dictating their structure and, consequently, their function. thedailyscientist.org However, the field of biochemistry has expanded its horizons beyond this canonical set to explore the potential of non-canonical amino acids (ncAAs). thedailyscientist.orgnih.gov These are amino acids that are not among the 20 naturally encoded ones. mdpi.com

The incorporation of ncAAs into proteins is a powerful technique that allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced or entirely new properties. thedailyscientist.orgnih.gov This process, often achieved through techniques like genetic code expansion, involves engineering the cell's translational machinery to recognize a new codon and insert a specific ncAA in its place. mdpi.comthedailyscientist.org The ability to site-specifically introduce ncAAs opens up a myriad of possibilities for studying and manipulating biological processes at a molecular level. mdpi.comnih.gov Researchers can use ncAAs to probe protein structure and function, create more stable and effective therapeutic proteins, and develop new tools for biological imaging. mdpi.comthedailyscientist.orgnih.gov

Significance of Fluorinated Amino Acid Analogs in Molecular Biology

Within the diverse family of ncAAs, fluorinated amino acids stand out for their unique and advantageous properties. numberanalytics.com The substitution of a hydrogen atom with a fluorine atom, a bioisostere, can dramatically alter the physicochemical characteristics of an amino acid without significantly changing its size. nih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's pKa, conformation, and hydrophobicity. nih.govenamine.net

The introduction of fluorinated amino acids into peptides and proteins can confer several benefits. These include enhanced thermal and metabolic stability, increased resistance to enzymatic degradation, and altered binding affinities for their biological targets. researchgate.net For instance, the incorporation of fluorinated amino acids can improve the stability and activity of enzymes and enhance the therapeutic properties of peptide-based drugs. researchgate.netchemimpex.combeilstein-journals.org Furthermore, the fluorine atom serves as a sensitive probe for 19F NMR spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions in a non-invasive manner. nih.govbeilstein-journals.org

Overview of 2-Fluoro-D-phenylalanine as a Research Probe and Building Block

This compound is a non-canonical amino acid that has garnered significant attention in the scientific community. cymitquimica.com As a fluorinated derivative of D-phenylalanine, it combines the unique properties of fluorinated compounds with the D-amino acid configuration. This specific combination makes it a valuable tool in various research areas.

Its structural similarity to natural amino acids allows it to be incorporated into peptide chains, where the presence of the fluorine atom can enhance the stability and bioavailability of the resulting peptide. chemimpex.com This makes it a crucial building block in the design and development of novel therapeutics, particularly in the fields of neurology and oncology. chemimpex.comnetascientific.com Researchers utilize this compound to modulate the conformation and function of proteins, opening new avenues for research in biochemistry and molecular biology. chemimpex.com It is also employed in protein engineering to study protein structure and function, as the incorporation of fluorine can enhance protein stability and activity. chemimpex.com Furthermore, its unique properties make it a candidate for the development of diagnostic tools, especially in imaging techniques that require specific amino acid markers. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonyms | D-Phe(2-F)-OH, o-Fluoro-D-phenylalanine |

| CAS Number | 97731-02-7 |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.2 g/mol |

| Appearance | Off-white powder |

| Purity | ≥ 99% (HPLC) |

| Melting Point | 180-200°C |

| Storage Conditions | 0-8°C |

Structure

3D Structure

Properties

CAS No. |

97731-02-7 |

|---|---|

Molecular Formula |

C7H14N2O3S |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |

InChI |

InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |

InChI Key |

LPGKOEYCWNVAOK-YFKPBYRVSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)NC)N |

Canonical SMILES |

CCOC(=O)C(CSC(=O)NC)N |

Synonyms |

2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro D Phenylalanine and Its Derivatives

Chemo-Enzymatic Synthesis Approaches for D-Stereoisomers

Chemo-enzymatic cascades have emerged as powerful strategies for the synthesis of D-amino acids from more accessible L- or racemic precursors. These multi-step processes, often conducted in a single pot, leverage the high selectivity of enzymes to achieve stereoinversion or deracemization.

One prominent approach involves a biocatalytic cascade that converts L-phenylalanine derivatives into their D-enantiomers. This system can utilize two key enzymes: an L-amino acid deaminase (LAAD) and a D-amino acid aminotransferase (DAAT). In a reported system, LAAD from Proteus mirabilis first catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid intermediate. Subsequently, an engineered DAAT from Bacillus sp. YM-1 facilitates a stereoselective transamination to produce the desired D-amino acid. mdpi.com This method has been successfully applied to produce D-4-fluorophenylalanine with an enantiomeric excess (ee) greater than 99% and an isolated yield of 84%. mdpi.com

Another effective chemo-enzymatic route for producing D-phenylalanine derivatives involves the hydroamination of a cinnamic acid precursor. A pathway for synthesizing D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, starts from 2,4,5-trifluoro-cinnamic acid. researchgate.net This process uses a combination of phenylalanine ammonia (B1221849) lyase (PAL), LAAD, and a D-selective transaminase to achieve the formal D-selective hydroamination, resulting in the target D-amino acid with an enantiomeric excess of over 99%. researchgate.net

Table 1: Examples of Chemo-Enzymatic Systems for D-Phenylalanine Derivative Synthesis

| Starting Material | Key Enzymes | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| L-4-fluorophenylalanine | L-amino acid deaminase (LAAD), D-amino acid aminotransferase (DAAT) | D-4-fluorophenylalanine | >99% | 84% | mdpi.com |

| 2,4,5-Trifluoro-cinnamic acid | Phenylalanine ammonia lyase (PAL), LAAD, DAAT | D-(2,4,5-trifluorophenyl)alanine | >99% | 36-62% (isolated) | researchgate.net |

Chemical Synthesis Strategies for Fluorinated Phenylalanine Analogs

A variety of chemical methods have been developed for the synthesis of fluorinated phenylalanine analogs. These strategies often involve the construction of the amino acid backbone from fluorinated precursors or the introduction of fluorine onto a pre-existing phenylalanine structure.

One versatile method is the palladium-catalyzed Negishi cross-coupling reaction. This approach couples aryl halides with organozinc homoenolates of a protected iodoalanine, providing a direct route to various protected fluorinated phenylalanine analogs with high enantioselectivity. nih.gov Another strategy employs the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. This method has been used to synthesize novel fluorinated analogs like (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine with good yield and high enantiomeric purity after hydrolysis and protection. beilstein-journals.org

For ortho-substituted derivatives like 2-fluoro-phenylalanine, which can be challenging to synthesize via some cross-coupling methods, alternative multi-step routes have been devised. One such route involves the vinylation of protected N-Boc-2-bromophenylalanine via a Stille coupling, followed by hydroboration to yield a primary alcohol. beilstein-journals.org This alcohol can then be directly fluorinated and deprotected to give the final 2-fluoro-phenylalanine product. beilstein-journals.org

Nucleophilic fluorination is a key method for introducing fluorine, particularly the positron-emitting isotope ¹⁸F for applications in positron emission tomography (PET). beilstein-journals.org The synthesis of 2-[¹⁸F]fluoro-L-phenylalanine has been achieved through a three-step nucleophilic process starting from [¹⁸F]fluoride. nih.gov This synthesis involves the ¹⁸F-fluorination of a suitable precursor via isotopic exchange, followed by the removal of an activating formyl group using a rhodium catalyst, and finally, the hydrolysis of protecting groups. nih.gov Using conventional heating, this method yielded the desired product with a radiochemical yield of 43% and an enantiomeric purity of ≥94%. nih.gov

Copper-mediated nucleophilic radiofluorination of arylstannane or boronic ester precursors is another advanced technique. nih.govsnmjournals.org For example, 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine ([¹⁸F]FBPA) has been synthesized from a pinacol (B44631) borane (B79455) ester precursor using a copper-mediated reaction with [¹⁸F]fluoride. snmjournals.org This highlights the utility of nucleophilic methods in preparing complex, isotopically labeled fluorinated amino acids.

Synthesis of Protected 2-Fluoro-D-phenylalanine Derivatives for Peptide Chemistry

For incorporation into peptides, the amino and carboxyl groups of this compound must be temporarily blocked with protecting groups. The most common protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and Boc (tert-butyloxycarbonyl). chemimpex.comchemimpex.com

The synthesis of Fmoc-protected 2-fluoro-phenylalanine derivatives can be achieved through a multi-step chemical pathway. One reported method begins with a one-pot double alkylation of a chiral auxiliary using 2-fluorobenzyl iodide. nih.govbeilstein-journals.org This step creates the desired stereocenter. The subsequent removal of the chiral auxiliary, followed by treatment of the resulting free amine with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), affords the N-protected Fmoc-2-fluoro-phenylalanine derivative in quantitative yield. nih.govbeilstein-journals.org This protected building block is then ready for use in peptide synthesis. chemimpex.com

The Boc protecting group is another cornerstone of peptide chemistry. chemimpex.com The synthesis of N-Boc protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). A general procedure involves dissolving the amino acid in a suitable solvent like aqueous tert-butyl alcohol or ethanol (B145695) and adding Boc₂O in the presence of a base such as sodium hydroxide (B78521) or guanidine (B92328) hydrochloride. chemicalbook.comorgsyn.org After the reaction is complete, the Boc-protected amino acid is isolated by extraction and purification. This standard procedure can be applied to this compound to yield Boc-2-Fluoro-D-phenylalanine, a key intermediate for specific applications in drug design and peptide synthesis. chemimpex.com

Advanced Applications in Protein and Peptide Engineering

Site-Specific Incorporation of 2-Fluoro-D-phenylalanine into Polypeptides

The precise insertion of this compound at specific positions within a polypeptide chain is achieved through sophisticated bioengineering techniques that repurpose the cell's natural protein synthesis machinery.

Genetic code expansion is a key technology for incorporating non-canonical amino acids (ncAAs) into proteins in living organisms. yale.edu This is accomplished using an orthogonal translation system (OTS), which functions in parallel with the host cell's native translation machinery without cross-reacting with it. portlandpress.com An OTS is typically composed of an engineered aminoacyl-tRNA synthetase (aaRS), its cognate transfer RNA (tRNA), and the ncAA. The engineered tRNA is designed to recognize a codon that has been reassigned, often a "stop" codon like the amber codon (UAG), thereby directing the insertion of the ncAA at that specific site in the growing polypeptide chain. frontiersin.orgembopress.org

A significant challenge for the in vivo incorporation of D-amino acids is the presence of cellular quality control mechanisms. nih.gov One such mechanism is the enzyme D-aminoacyl-tRNA deacylase (DTD), which is found across bacteria and eukaryotes. nih.govplos.org DTD enforces the homochirality of proteins by identifying and cleaving the bond between a D-amino acid and its tRNA, effectively preventing its entry into the ribosome. frontiersin.org Therefore, successful incorporation of D-amino acids requires strategies that can overcome or overwhelm this native editing function. frontiersin.org

The central component of an OTS is the engineered aminoacyl-tRNA synthetase (aaRS), which must selectively recognize the desired ncAA and charge it onto its orthogonal tRNA. nih.gov The aaRS from the archaeon Methanosarcina mazei, pyrrolysyl-tRNA synthetase (PylRS), is a particularly versatile scaffold for engineering due to its remarkable substrate polyspecificity. nih.govfrontiersin.org PylRS has been extensively engineered to incorporate a wide variety of L-phenylalanine and lysine (B10760008) analogs. nih.govnih.gov

Researchers have extended this work to D-amino acids by rationally designing PylRS mutants. nih.govfrontiersin.org Building on the knowledge that mutations at positions like N346 and C348 enable PylRS to accept L-phenylalanine analogs, scientists have created mutants capable of charging D-phenylalanine analogs (DFAs). frontiersin.org One such novel mutant, named DFRS2, was reported to be a polyspecific M. mazei PylRS variant capable of incorporating several DFAs, including D-phenylalanine itself, into proteins via ribosomal synthesis in vivo. nih.govfrontiersin.org This demonstrates a viable pathway for evolving synthetases that can specifically recognize and utilize fluorinated D-phenylalanine derivatives. The ability to systematically engineer aaRSs to charge a wider variety of non-canonical monomers with high fidelity and efficiency is crucial for expanding the chemical diversity of proteins. acs.org

| Synthetase System | Engineered Mutant | Target Substrate(s) | Key Finding | Reference |

|---|---|---|---|---|

| M. mazei PylRS/tRNAPyl | DFRS2 | D-phenylalanine analogs (DFAs) | A rationally designed, polyspecific PylRS mutant capable of incorporating DFAs into proteins in vivo. | frontiersin.org, nih.gov |

| E. coli TyrRS/tRNACUA | Not specified | p-acetyl-L-phenylalanine, p-azido-L-phenylalanine | Commonly used orthogonal pair for incorporating L-phenylalanine analogs. | biorxiv.org |

| Yeast PheRS/tRNACUA | Wild-type | p-fluoro-L-phenylalanine | Early experiments showed incorporation of a fluorinated phenylalanine analog at an amber codon. | embopress.org |

Beyond engineering the synthetase/tRNA pair, modifications to other parts of the translation apparatus can be necessary to efficiently incorporate D-amino acids, especially in consecutive sequences. oup.com The ribosome itself can be a bottleneck for the incorporation of monomers that deviate from the standard L-α-amino acid structure. acs.org

One successful strategy involves the elongation factor P (EF-P), which naturally helps the ribosome synthesize proteins containing difficult sequences like consecutive prolines. Researchers have shown that EF-P can also promote the consecutive incorporation of D-amino acids when they are charged onto an appropriately designed tRNA, such as a modified tRNAPro. oup.com

An alternative and powerful approach for generating peptides containing D-amino acids is mirror-image phage display (MIPD) and the related mirror-image random nonstandard peptides integrated discovery (MI-RaPID) technology. nih.govwiley.com These techniques circumvent the challenge of direct ribosomal synthesis of D-peptides. The process involves:

Chemical synthesis of the target protein in its unnatural D-amino acid form (the "mirror image"). chemrxiv.org

Screening a library of L-peptides (e.g., displayed on phage surfaces) against this D-protein target. nih.gov

Identifying the L-peptides that bind strongly.

Chemically synthesizing the mirror image of these successful L-peptides using D-amino acids. These new D-peptides will then bind with the same affinity to the native L-form of the target protein. chemrxiv.orgpnas.org

This method leverages the stereochemical reciprocity between L- and D-forms to discover highly stable D-peptides that can interact with natural biological targets. nih.govpnas.org

Engineering Aminoacyl-tRNA Synthetases for this compound Recognition

Impact of this compound Incorporation on Protein and Peptide Properties

The introduction of this compound can profoundly alter the physicochemical and biological properties of a polypeptide, primarily through stereochemical and electronic effects.

The substitution of a canonical L-amino acid with a D-amino acid fundamentally alters the geometry of the polypeptide backbone, which can lead to significant changes in protein folding and final conformation. plos.org The introduction of fluorine adds another layer of control. The high electronegativity of the fluorine atom can modulate a molecule's acidity, hydrophobicity, and reactivity, thereby influencing its conformation and interactions. nih.gov

Research on the antimicrobial peptide Temporin L showed that replacing L-phenylalanine with 2-fluoro- or 2,6-difluorophenylalanine resulted in a reduction of the peptide's natural helical propensity. researchgate.net This demonstrates that fluorination at the ortho position of the phenyl ring can directly impact secondary structure formation. In other systems, the quadrupolar attraction between a standard phenyl group and a fluorinated one, such as pentafluorophenylalanine, has been exploited to drive the selective self-assembly of peptide heterodimers over homodimers. mdpi.com These findings highlight the potential of this compound to act as a tool for precise conformational control in peptide and protein design. chemimpex.com

A primary motivation for using D-amino acids is to enhance peptide and protein stability. pnas.org Natural proteases are chiral enzymes evolved to recognize and cleave peptide bonds flanked by L-amino acids. Consequently, peptides containing D-amino acids are highly resistant to proteolytic degradation, which can dramatically increase their circulatory half-lives and bioavailability. nih.govpnas.org

Fluorination can also contribute to stability through what is known as the "fluoro-stabilization effect". nih.gov The incorporation of highly fluorinated amino acids into the hydrophobic cores of proteins has been shown in many cases to significantly enhance their stability against thermal and chemical denaturation. nih.gov However, the impact of fluorination on proteolytic stability is complex and not always predictable. nih.govresearchgate.net While fluorination of aliphatic side chains often increases stability, the effect with aromatic side chains is more nuanced. mdpi.com Studies have shown that replacing phenylalanine with p-fluorophenylalanine can sometimes lead to greater susceptibility to certain proteases, such as α-chymotrypsin. mdpi.comresearchgate.net This is likely because the fluorinated side chain is still recognized and accommodated by the enzyme's binding pocket. mdpi.com Despite this, the combined use of a D-amino acid scaffold with fluorination offers a powerful dual strategy for engineering highly stable proteins and peptides for therapeutic and biotechnological applications. nih.gov

| Peptide/Protein System | Modification | Observed Effect on Stability/Property | Reference |

|---|---|---|---|

| General Peptides | Incorporation of D-amino acids | Highly resistant to degradation by proteases, increased half-life. | nih.gov, pnas.org |

| Various Proteins | Incorporation of hexafluoroleucine | Significantly enhances stability to thermal unfolding and chemical denaturation. | nih.gov |

| Temporin L | Substitution with 2-fluoro- and 2,6-difluorophenylalanine | Reduced helical propensity. | researchgate.net |

| α-Chymotrypsin/Pepsin Substrates | Incorporation of various fluorinated amino acids | Proteolytic stability is not predictable; depends on enzyme, substitution position, and fluorine content. | nih.gov, researchgate.net |

| Various Peptides | Replacement of Phe with p-fluorophenylalanine | Often leads to greater susceptibility to protease digestion. | researchgate.net, mdpi.com |

Influence on Protein-Ligand and Protein-Protein Interactions

The incorporation of this compound into peptides and proteins serves as a sophisticated tool for modulating and investigating molecular recognition events. The substitution of a hydrogen atom with a highly electronegative fluorine atom at the ortho-position of the phenyl ring induces significant changes in the electronic properties of the amino acid side chain, thereby influencing non-covalent interactions that govern protein-ligand and protein-protein binding. rsc.orgbeilstein-journals.orgnih.gov

A primary mechanism through which fluorination exerts its influence is the modulation of cation-π interactions. rsc.org Phenylalanine is frequently involved in these interactions, where the electron-rich face of the aromatic ring interacts favorably with a cation. The strong electron-withdrawing nature of fluorine decreases the π-electron density of the aromatic ring, which weakens its ability to interact with cations. nih.gov This effect is progressive with increased fluorination. For instance, in a study involving α-factor peptide analogs binding to the G protein-coupled receptor Ste2p, progressive fluorination of a key phenylalanine residue led to a systematic increase in the dissociation constant (Kd), indicating weaker binding affinity. nih.gov The pentafluorinated analog showed a tenfold decrease in binding affinity compared to the non-fluorinated peptide, directly illustrating the unfavorable impact of reduced π-electron density on a critical cation-π interaction. nih.gov

Furthermore, the position of the fluorine atom affects the structure and interactions of protein assemblies. rsc.org Cryogenic gas-phase infrared spectroscopy of proton-bound dimers of fluorinated phenylalanines revealed that monofluorinated phenylalanines, including the ortho- (2-fluoro) isomer, predominantly adopt charge-solvated structures where the interaction occurs between the ammonium (B1175870) and amine groups (NH₃⁺⋯NH₂). rsc.org This highlights how subtle changes in electronic distribution can dictate the preferred geometry of intermolecular interactions.

Computational studies provide further insight, showing that while fluorine can act as a weak hydrogen bond acceptor, its primary role in modifying binding affinity is often more complex, involving the disruption of local water networks or direct interruption of favorable contacts like T-shaped π-stacking interactions. fu-berlin.de In one case, a nonribosomal peptide synthetase exhibited a 31-fold higher preference for its natural substrate, phenylalanine, over a singly fluorinated phenylalanine, demonstrating how fluorination can negatively impact ligand recognition. fu-berlin.de The unique properties of this compound are thus leveraged by researchers to probe, tune, and understand the energetic contributions of specific aromatic residues in protein binding events. chemimpex.comchemimpex.com

Table 1: Research Findings on the Influence of Fluorinated Phenylalanine on Molecular Interactions

| System Studied | Fluorinated Analog(s) | Key Finding | Reference(s) |

|---|---|---|---|

| α-factor peptide binding to Ste2p receptor | Fluorinated Phenylalanine Analogs | Progressive fluorination of the phenylalanine ring systematically decreased binding affinity, consistent with the weakening of a cation-π interaction. | nih.gov |

| Proton-bound phenylalanine dimers | 2-Fluoro-L-phenylalanine | The dimer adopts a charge-solvated structure (NH₃⁺⋯NH₂), demonstrating the influence of fluorine position on intermolecular interaction geometry. | rsc.org |

| Nonribosomal peptide synthetase | Singly fluorinated phenylalanine | The enzyme showed a 31-fold lower preference for the fluorinated analog compared to natural phenylalanine, indicating disruption of favorable binding interactions. | fu-berlin.de |

Alteration of Enzymatic Activity and Substrate Selectivity

The introduction of this compound into enzyme systems can profoundly alter their catalytic activity and substrate specificity. beilstein-journals.orgnih.gov As an analog of a natural amino acid, it can act as a substrate, an inhibitor, or a modulator of enzymatic function, providing a powerful method for mechanistic studies and the engineering of novel biocatalysts. beilstein-journals.orgchemimpex.com

In some cases, the incorporation of 2-fluorophenylalanine can be detrimental to enzyme function. When substituted into PvuII endonuclease, 2-fluorophenylalanine resulted in poor incorporation, decreased protein stability, and reduced enzymatic activity compared to the wild-type enzyme. walshmedicalmedia.com This highlights that the structural and electronic perturbations from the fluorine atom can disrupt the precise conformational arrangement required for catalysis. Similarly, 2-fluoro derivatives of phenylalanine were found to be potent antimetabolites in the cyanobacterium Synechocystis sp. 29108. nih.gov They acted as effective inhibitors of 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase, a key enzyme in the aromatic amino acid biosynthetic pathway, leading to growth inhibition by starving the cells of essential amino acids. nih.gov

Conversely, some enzymes exhibit tolerance or even altered selectivity towards fluorinated substrates. Phenylalanine ammonia-lyase (PAL), for example, accepts various fluoro- and chlorophenylalanines as substrates, enabling the biocatalytic synthesis of these non-natural amino acids. researchgate.net The kinetic constants for different isomers provide insight into the enzyme's mechanism, which is believed to involve an electrophilic attack on the aromatic ring. researchgate.net Studies on phenylalanine aminomutase (PAM) also list 2'-fluoro-(S)-phenylalanine as a substrate, demonstrating the enzyme's capacity to process the modified amino acid. msu.edu

The strategic use of fluorinated analogs can be a key component in redesigning enzyme function. By creating variants and testing their activity on non-native substrates like fluorinated phenylalanines, researchers can remodel an enzyme's conformational landscape to favor new reactions. nih.gov This approach has been used to shift the substrate selectivity of enzymes like aspartate aminotransferase, achieving significant increases in catalytic efficiency for non-native substrates. nih.gov The global substitution of canonical amino acids with fluorinated analogs, such as replacing phenylalanine with meta-fluorophenylalanine in a catechol dioxygenase, has also been shown to modify substrate specificity and catalytic turnover, providing a foundation for future enzyme engineering. frontiersin.org

Table 2: Effects of 2-Fluorophenylalanine on Enzymatic Activity

| Enzyme | Organism/Source | Effect of 2-Fluorophenylalanine | Research Outcome | Reference(s) |

|---|---|---|---|---|

| PvuII endonuclease | Proteus vulgaris | Decreased stability and activity | Incorporation of the 2-fluoro isomer was unfavorable for enzyme function. | walshmedicalmedia.com |

| 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase | Synechocystis sp. 29108 | Potent inhibitor/antimetabolite | The 2-fluoro derivative inhibits a key metabolic pathway, demonstrating its bioactivity. | nih.gov |

| Phenylalanine ammonia-lyase (PAL) | Parsley (Petroselinum crispum) | Good substrate | The enzyme processes the fluorinated analog, allowing for biocatalytic synthesis of L-2-fluorophenylalanine. | researchgate.net |

Mechanistic Studies in Biochemical and Cellular Systems

Elucidation of Enzyme Kinetics and Allosteric Regulation

The introduction of a fluorine atom into the D-phenylalanine structure significantly influences its interaction with enzymes, making it a powerful probe for studying enzyme kinetics and allosteric regulation.

Investigation of 2-Fluoro-D-phenylalanine as an Enzyme Inhibitor or Modulator

This compound has been identified as a potent modulator of various enzymes. Its efficacy as an inhibitor or modulator stems from the electron-withdrawing nature of the fluorine atom, which can alter the electronic environment of the phenyl ring and influence binding affinities. beilstein-journals.orgnih.gov For instance, fluorinated phenylalanine analogs have been shown to act as enzyme inhibitors, with their utility in drug design being a key area of research. nih.gov The incorporation of this compound into peptides can enhance their stability and bioavailability, making them useful tools for modulating enzyme activity. chemimpex.com

Studies on PvuII endonuclease have demonstrated the differential effects of fluorinated phenylalanine analogs on enzyme stability and activity. While 3-fluoro-L-phenylalanine increased the enzyme's activity, the 2-fluoro and 4-fluoro counterparts led to decreased stability and activity. walshmedicalmedia.com This highlights the sensitivity of enzyme function to the precise location of the fluorine substituent. Furthermore, in the context of HIV research, phenylalanine derivatives are crucial for the binding of capsid modulators to the CA protein, indicating the importance of this amino acid structure in protein-protein interactions. mdpi.com

| Enzyme/Protein | Effect of this compound or related analogs | Research Focus |

| PvuII endonuclease | Decreased stability and activity | Understanding structure-activity relationships of enzymes. walshmedicalmedia.com |

| HIV Capsid protein (CA) | Phenylalanine core is essential for modulator binding | Development of novel HIV therapeutics. mdpi.com |

| Phenylalanine hydroxylase | 5-bromo-2-fluoro-D-phenylalanine inhibits the enzyme | Potential treatment for phenylketonuria (PKU). vulcanchem.com |

Analysis of Feedback Inhibition in Aromatic Amino Acid Biosynthetic Pathways

The biosynthesis of aromatic amino acids, including phenylalanine, is a tightly regulated process, often involving feedback inhibition where the end product inhibits an early enzyme in the pathway. researchgate.net Phenylalanine analogs, such as fluorophenylalanines, have been instrumental in dissecting these regulatory mechanisms. microbiologyresearch.org

In the cyanobacterium Synechocystis sp. 29108, both 2-fluoro and 4-fluoro derivatives of phenylalanine were found to be potent antimetabolites. Their inhibitory action is attributed to the hypersensitivity of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase to feedback inhibition by L-phenylalanine and its analogs. This inhibition leads to a depletion of precursors for tyrosine and tryptophan synthesis. Mutants resistant to these analogs often possess an altered DAHP synthase that is no longer sensitive to feedback inhibition.

Similarly, in Brevibacterium flavum, m-fluorophenylalanine resistant mutants were found to have a prephenate dehydratase that was desensitized to feedback inhibition by phenylalanine. tandfonline.comtandfonline.com These studies underscore the critical role of feedback regulation in controlling the flux through the aromatic amino acid biosynthetic pathway and how fluorinated analogs can be used to select for and study regulatory mutants. microbiologyresearch.orgtandfonline.comtandfonline.com

Exploration of Metabolic Pathways and Amino Acid Transport Systems

The D-configuration of this compound makes it a unique tool for investigating D-amino acid specific metabolic processes and transport systems, which are distinct from those for the more common L-amino acids.

Investigating D-Amino Acid Metabolism and Enantiomer-Specific Transport

The presence of D-amino acids in various organisms, including humans, points to their physiological significance. tandfonline.com The metabolism and transport of these molecules are handled by specific enzymes and transport proteins. tandfonline.com this compound, as a D-amino acid analog, can be used to probe the specificity and mechanisms of these systems. cymitquimica.com The addition of a hydrophobic phenyl ring, as in phenylalanine, can improve the transport properties of molecules across cellular membranes. ptfarm.pl

In the moss Physcomitrium patens, mutants resistant to D-amino acids, including D-serine and p-fluorophenylalanine, were found to have defects in amino acid uptake. biorxiv.org This suggests the involvement of a general amino acid transport system that can recognize and transport D-amino acids. The uptake was shown to be pH-dependent and inhibited by dinitrophenol, pointing towards an active transport mechanism. biorxiv.org Furthermore, studies on 5-bromo-2-fluoro-D-phenylalanine have shown its high affinity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. vulcanchem.com This highlights the potential for using such analogs to target specific transport systems.

| Transporter/System | Interaction with this compound or related analogs | Implication |

| General amino acid uptake in Physcomitrium patens | Mutants resistant to p-fluorophenylalanine show defective uptake | Suggests a common transporter for various amino acids, including D-enantiomers. biorxiv.org |

| L-type amino acid transporter 1 (LAT1) | 5-bromo-2-fluoro-D-phenylalanine shows high affinity and inhibits leucine (B10760876) transport | Potential for targeted delivery to cancer cells. vulcanchem.com |

Roles in Neurotransmitter Systems and Neurological Processes

Aromatic amino acids are precursors to essential neurotransmitters. nih.govwikipedia.org Phenylalanine is a precursor for tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine. wikipedia.org The D-enantiomer, D-phenylalanine, is believed to inhibit the breakdown of endorphins and may have antidepressant effects.

Fluorinated amino acids are utilized in neuroscience research to study neurotransmitter systems. chemimpex.com By mimicking natural amino acids, they allow for the exploration of how modified peptides affect neuronal activity. chemimpex.com D-amino acids, in general, have been a focus of neurological research, particularly in relation to the N-methyl-D-aspartate (NMDA) receptor. nih.gov While L-phenylalanine can act as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor, the effects of its D-isomers and fluorinated analogs are areas of active investigation. wikipedia.org The ability of D-phenylalanine to cross the blood-brain barrier, albeit less efficiently than the L-isomer, allows for its potential influence on central nervous system processes. wikipedia.org The development of drugs targeting neurological disorders often involves the use of specialized amino acid derivatives like 4-Chloro-2-fluoro-D-phenylalanine. chemimpex.com

Cellular Mechanisms and Biological Activity at a Molecular Level

The incorporation of this compound into proteins and peptides provides a powerful method for probing cellular mechanisms and biological activity at the molecular level. beilstein-journals.org The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the properties of the molecule it is incorporated into. beilstein-journals.orgnih.gov

The introduction of fluorine can modulate a peptide's acidity, basicity, hydrophobicity, and conformation, which in turn can influence its biological activity. beilstein-journals.orgnih.gov This can lead to enhanced metabolic stability and bioavailability. netascientific.com For example, the incorporation of fluorinated aromatic amino acids into proteins can increase their stability against catabolism, which is particularly advantageous for therapeutic proteins and peptide-based vaccines. beilstein-journals.org

Furthermore, fluorinated amino acids serve as valuable probes for studying protein structure and interactions. beilstein-journals.org Techniques like NMR spectroscopy can be used to investigate protein-protein and protein-ligand interactions, providing insights into metabolic processes. beilstein-journals.org The ability to create peptides with specific biological activities by incorporating compounds like Fmoc-2-fluoro-D-phenylalanine has advanced targeted therapies and drug discovery. chemimpex.com

Probing Biological Processes through this compound Analogs

The introduction of fluorine into D-phenylalanine creates a powerful tool for investigating a variety of biological processes at the molecular level. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the creation of analogs that can act as subtle probes to explore enzyme mechanisms, protein-protein interactions, and metabolic pathways. nih.govbeilstein-journals.org These fluorinated analogs are often recognized by biological systems, yet their altered electronic and conformational properties can provide valuable insights that would be difficult to obtain through other means. beilstein-journals.org

One of the key applications of this compound and its isomers is in the study of enzyme kinetics and mechanisms. By replacing a hydrogen atom with fluorine on the phenyl ring, researchers can alter the electronic environment of the amino acid without significantly changing its size. beilstein-journals.org This modification can influence the binding affinity of the analog to an enzyme's active site and can affect the catalytic rate, providing clues about the role of the aromatic ring in substrate recognition and turnover. For instance, studies on PvuII endonuclease have shown that the position of fluorine substitution on phenylalanine has a significant impact on enzyme activity and stability. While the incorporation of 3-fluorophenylalanine resulted in an enzyme with similar stability to the wild type but with a twofold increase in activity, 2-fluoro and 4-fluoro analogs were poorly incorporated and led to decreased stability and activity. d-nb.info This highlights the sensitivity of enzymatic processes to subtle changes in substrate structure.

Fluorinated phenylalanine analogs are also instrumental in probing protein-protein and protein-ligand interactions. nih.govbeilstein-journals.org The fluorine atom can participate in unique non-covalent interactions, such as cation-π interactions, which are crucial for molecular recognition in many biological systems. A notable example is the study of the yeast G protein-coupled receptor (GPCR), Ste2p, and its peptide ligand, α-factor. By systematically substituting the tyrosine at position 13 of α-factor with various fluorophenylalanine analogs, researchers were able to modulate the cation-π binding energy. The binding affinities (Kd values) of these analogs to the receptor provided evidence for a cation-π interaction between Arg58 of Ste2p and the aromatic ring of the amino acid at position 13 of the α-factor. acs.org

Furthermore, the incorporation of fluorinated phenylalanines into proteins can enhance their metabolic stability. nih.govbeilstein-journals.org The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can increase the half-life of peptides and proteins in biological systems. beilstein-journals.org This property is not only valuable for therapeutic applications but also allows for more controlled studies of metabolic pathways. By using fluorinated analogs, researchers can trace the fate of these compounds through various metabolic routes and identify key enzymes and intermediates. nih.gov The table below summarizes the effects of fluorophenylalanine analogs on the activity of PvuII endonuclease.

Table 1: Effect of Fluorophenylalanine Analogs on PvuII Endonuclease Activity

| Analog | Relative Stability | Relative Activity |

|---|---|---|

| 3-Fluorophenylalanine | Similar to wild type | 2-fold increase |

| 2-Fluorophenylalanine | Decreased | Decreased |

| 4-Fluorophenylalanine | Decreased | Decreased |

Studies on Targeted Cellular Uptake Mechanisms

The cellular uptake of this compound and its analogs is a critical area of research, particularly in the context of developing targeted therapies and diagnostic agents. A primary mechanism for the cellular entry of these compounds is through amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being of significant interest due to its overexpression in many types of cancer cells. d-nb.infothno.orgkanazawa-u.ac.jpnih.govnih.gov

Studies have demonstrated that fluorinated phenylalanine analogs are recognized and transported by LAT1. thno.orgkanazawa-u.ac.jp The efficiency and selectivity of this transport can be influenced by several factors, including the position of the fluorine atom on the aromatic ring and the stereochemistry of the amino acid. For instance, research has shown that the affinity for LAT1 can vary between ortho-, meta-, and para-substituted fluorophenylalanines. researchgate.net One study found that an iodo group at the meta-position of phenylalanine increased the affinity for both LAT1 and LAT2, another amino acid transporter. researchgate.net

The stereochemistry of the fluorinated analog also plays a crucial role. While L-enantiomers of phenylalanine have a higher affinity (Km) for LAT1 compared to their D-enantiomer counterparts, the maximum transport rate (Vmax) has been observed to be similar for both L- and D-enantiomers. d-nb.info This suggests that while the initial binding to the transporter is stereoselective, the subsequent translocation across the cell membrane may not be. d-nb.info

Table 2: Cellular Uptake and Transporter Interaction of Fluorinated Phenylalanine Analogs

| Compound | Cell Line | Transporter(s) Involved | Key Findings | Reference(s) |

|---|---|---|---|---|

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | Rat 9L gliosarcoma | L-type transporter | Uptake reduced by 90% with BCH (L-type transporter inhibitor). | semanticscholar.org |

| 4-borono-2-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]FBPA) | Human glioblastoma (A172, T98G, U-87MG) | System L (predominantly) | 74.5%–81.1% of total uptake mediated by system L. | kanazawa-u.ac.jp |

| 3-L-[¹⁸F]Fluorophenylalanine (3-L-[¹⁸F]FPhe) | MCF-7, PC-3 | L-type amino acid transport systems, ASC | Significantly higher uptake compared to [¹⁸F]FET. Uptake reduced by suppression of system L or ASC. | nih.govresearchgate.net |

| 3-D-[¹⁸F]Fluorophenylalanine (3-D-[¹⁸F]FPhe) | MCF-7, PC-3 | L-type amino acid transport systems, ASC | Uptake reduced by suppression of system L or ASC. No protein incorporation observed. | nih.govresearchgate.net |

| 2-[¹⁸F]-2-fluoroethyl-L-phenylalanine ([¹⁸F]FELP) | F98 glioblastoma | LAT1 | High LAT1 specificity with a Km of 8.72–16.36 μM. | thno.orgresearchgate.net |

| (S)-2-amino-3-[3-(2-[¹⁸F]-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid ([¹⁸F]FIMP) | Not specified | LAT1 | High-affinity LAT1 substrate with an IC50 of 88.5 ± 13.5 μM. | thno.org |

2 Fluoro D Phenylalanine As a Research Probe and Investigative Tool

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 (¹⁹F) nucleus possesses intrinsic properties that make it an excellent probe for NMR spectroscopy. researchgate.netnih.gov With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% of the proton's sensitivity), ¹⁹F NMR offers high detection sensitivity with no background signal in most biological samples. researchgate.netnih.govscholaris.ca The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, spanning a range of over 300 ppm, which is significantly wider than that of protons. acs.org This sensitivity allows for the detection of subtle changes in protein conformation and interactions. acs.org

Probing Protein Structure, Dynamics, and Interactions using ¹⁹F NMR

Incorporating fluorinated phenylalanine analogs, such as 2-fluorophenylalanine, into proteins allows researchers to probe their structure, dynamics, and interactions with other molecules. acs.orgnih.gov These fluorinated amino acids can often be incorporated biosynthetically into proteins with minimal perturbation to the native protein structure and function. nih.gov The distinct ¹⁹F NMR signals from each incorporated fluoroamino acid provide site-specific information, even in large proteins that are challenging to study with conventional proton NMR. nih.gov

Changes in the local environment of the fluorine atom, caused by events such as ligand binding, protein-protein interactions, or conformational changes, result in measurable shifts in the ¹⁹F NMR spectrum. nih.gov This allows researchers to map the regions of a protein involved in these events. nih.gov For instance, the binding of a ligand can induce chemical shift changes in the ¹⁹F resonances of nearby fluorinated residues, providing insights into the binding site and the allosteric effects of ligand binding. nih.gov

Furthermore, ¹⁹F NMR can be used to study protein dynamics. The analysis of fluorine relaxation rates can yield quantitative information about molecular mobility at specific sites within a protein. biophysics.org The interaction of the ¹⁹F nucleus with paramagnetic agents can also be used to measure intramolecular distances and changes in solvent exposure, providing detailed structural information in solution. nih.gov The solvent isotope effect, observed as a chemical shift difference when the solvent is changed from H₂O to D₂O, is a sensitive method for characterizing the exposure of fluorinated side chains to the solvent. rsc.org

Table 1: Advantages of ¹⁹F NMR in Protein Studies

| Feature | Description | Research Application | Source |

|---|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in 83% of the signal sensitivity of ¹H. | Allows for the study of proteins at lower concentrations and in shorter acquisition times. | researchgate.netnih.gov |

| Large Chemical Shift Range | The chemical shift of ¹⁹F is highly sensitive to the local environment, with a range up to 800 ppm. For proteins, this range is about 170 ppm. | Provides excellent signal dispersion, allowing for the resolution of individual fluorine labels within a protein. | researchgate.netrsc.org |

| No Background Signal | Fluorine is virtually absent in naturally occurring biomolecules. | Results in clean spectra, free from interfering signals from the biological matrix. | researchgate.net |

| Minimal Perturbation | Incorporation of a fluorine atom into an aromatic ring is a relatively small change. | Often has little effect on the protein's overall structure and function. | nih.gov |

| Environmental Sensor | The ¹⁹F chemical shift is exquisitely sensitive to changes in van der Waals forces and local electrostatic fields. | Enables the detection of subtle conformational changes, ligand binding, and protein interactions. | nih.gov |

Radiotracer Development for Molecular Imaging Research

Radiolabeled amino acids are a crucial class of tracers for Positron Emission Tomography (PET), a noninvasive imaging technique that provides functional and metabolic information about tissues. frontiersin.orgmdpi.com Tumors often exhibit upregulated amino acid metabolism and transport compared to normal tissues, making radiolabeled amino acids effective for cancer imaging. nih.govoncotarget.com The radionuclide fluorine-18 (B77423) (¹⁸F) is ideal for PET due to its favorable decay properties, including a 109.7-minute half-life that allows for multi-step synthesis and distribution. mdpi.com

Positron Emission Tomography (PET) Tracer Research and Development

The development of ¹⁸F-labeled amino acid tracers, including derivatives of phenylalanine, has been an active area of research for oncologic imaging. mdpi.comnih.gov One such tracer is 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), which was developed as a probe to estimate the concentration of boron-containing drugs used in Boron Neutron Capture Therapy (BNCT). frontiersin.orgd-nb.info The synthesis of [¹⁸F]FBPA has been achieved through direct fluorination of its precursor, 4-borono-D,L-phenylalanine (BPA), with yields of 25-35%. nih.gov

Another example is p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP), a phenylalanine analog developed for brain tumor imaging. nih.gov The synthesis of [¹⁸F]FEP involves a two-step reaction including nucleophilic [¹⁸F]fluorination and subsequent deprotection, with decay-corrected radiochemical yields of 27-37% and a synthesis time of 90 minutes. nih.gov Preclinical studies in glioma-bearing rats showed that [¹⁸F]FEP accumulates in tumors, with a tumor uptake of 0.90% of the injected dose per gram (%ID/g) at 60 minutes post-injection. nih.gov

These examples highlight the ongoing efforts to develop novel ¹⁸F-labeled phenylalanine derivatives with improved synthesis and imaging characteristics for clinical applications.

Table 2: Characteristics of Selected ¹⁸F-Labeled Phenylalanine-based PET Tracers

| Tracer | Precursor | Synthesis Method | Radiochemical Yield (decay-corrected) | Synthesis Time | Application | Source |

|---|---|---|---|---|---|---|

| 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA) | 4-borono-D,L-phenylalanine (BPA) | Direct fluorination with [¹⁸F]F₂ or [¹⁸F]AcOF | 25-35% | Not specified | PET imaging for BNCT, tumor diagnosis | d-nb.infonih.gov |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | Tosylate precursor | Two-step: Nucleophilic [¹⁸F]fluorination and acidic hydrolysis | 27-37% | 90 minutes | Brain tumor imaging | nih.gov |

Investigation of Amino Acid Transporter-Mediated Uptake for Imaging Applications

The accumulation of amino acid-based PET tracers in tumor cells is largely mediated by specific amino acid transport systems. oncotarget.comnih.gov The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in a wide range of human cancers and is associated with tumor aggressiveness. nih.govplos.org LAT1 preferentially transports large neutral amino acids such as phenylalanine, leucine (B10760876), and tyrosine. plos.org

Research has shown that tracers like [¹⁸F]FBPA are transported into tumor cells primarily via LATs. d-nb.info In vitro studies with human glioblastoma cell lines demonstrated that the uptake of [¹⁸F]FBPA was significantly inhibited by the presence of unlabeled BPA, confirming transporter-mediated uptake. d-nb.info Similarly, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) is a substrate for the L-type amino acid transporter system, and its accumulation in brain tumors relies on this transport mechanism. nih.gov Understanding the interaction between these tracers and specific transporters like LAT1 is crucial for developing more specific and effective imaging agents for oncology. nih.govplos.org The high expression of LAT1 in malignant tissues compared to low expression in normal and inflammatory tissues provides a biological basis for the high tumor-to-background contrast observed with some amino acid PET tracers. nih.gov

Development and Utilization of Fluorescent Analogs

Fluorescent amino acids are valuable tools in chemical biology, serving as probes for studying protein function and as components in the development of biosensors. rsc.org The synthesis of fluorescent analogs of phenylalanine allows for the investigation of biological processes through fluorescence-based techniques.

Fluorescent Sensor Development for Chiral Recognition of Phenylalanine Enantiomers

The ability to distinguish between the enantiomers (D and L forms) of amino acids is critical, as they often have different biological activities. nih.gov Fluorescent sensors offer a sensitive method for this chiral recognition. Researchers have developed chiral fluorescent sensors that exhibit a selective response to one enantiomer of phenylalanine over the other.

One approach involves using chiral molecules, such as derivatives of H₈-BINOL, as the basis for the sensor. nih.gov In one study, a triazole-modified H₈-BINOL sensor was synthesized and showed high enantioselectivity for L-phenylalanine. nih.gov The fluorescence intensity of the sensor was significantly enhanced in the presence of L-phenylalanine, while D-phenylalanine produced almost no change. nih.gov This differential response allows for the clear identification and differentiation of the phenylalanine enantiomers. The enantioselective fluorescence enhancement ratio for this sensor was reported to be as high as 104.48. nih.gov

Another strategy involves the synthesis of inherently fluorescent phenylalanine analogs. For example, (E)-stilbene analogs of L-phenylalanine have been created through a Heck-Matsuda coupling reaction. rsc.org These analogs exhibit fluorescent properties with red-shifted absorption and emission spectra and higher quantum yields compared to the parent L-phenylalanine, opening possibilities for their use as fluorescent probes. rsc.org The development of such sensors and fluorescent analogs provides powerful tools for studying the roles of specific amino acid enantiomers in biological systems.

Table 3: Example of a Chiral Fluorescent Sensor for Phenylalanine Recognition

| Sensor Type | Recognition Target | Principle of Operation | Performance Metric | Source |

|---|---|---|---|---|

| Triazole-modified H₈-BINOL | L-phenylalanine vs. D-phenylalanine | Enantioselective fluorescence enhancement | Enantioselective fluorescence enhancement ratio (ef) of 104.48 | nih.gov |

Application in Protein Folding and Interaction Studies using Fluorescence

The use of fluorescence spectroscopy is a cornerstone of biochemical research, providing sensitive insights into the conformational dynamics of proteins. While the intrinsic fluorescence of proteins is dominated by tryptophan residues, the incorporation of unnatural amino acids, such as 2-Fluoro-D-phenylalanine (2F-D-Phe), offers a sophisticated tool to probe protein structure and folding. walshmedicalmedia.comunito.it Phenylalanine itself exhibits very weak fluorescence, which is seldom used directly in protein studies. unito.it However, the introduction of a fluorine atom onto the phenyl ring, as in 2F-D-Phe, serves as a subtle but powerful probe.

The primary application in this context is not reliant on the intrinsic fluorescence of 2F-D-Phe itself, but rather on its influence on the local environment within the protein. When 2F-D-Phe is incorporated site-specifically into a protein's polypeptide chain, the fluorine atom's high electronegativity and size create a minimal perturbation that can alter the surrounding milieu. walshmedicalmedia.com These alterations can influence the fluorescence characteristics of nearby intrinsic fluorophores, most notably tryptophan. uni-konstanz.de By monitoring changes in tryptophan fluorescence—such as shifts in emission maxima or changes in quantum yield—researchers can deduce information about the folding state and stability of the protein. uni-konstanz.de

A key methodology involves chemically induced denaturation studies. In this approach, a protein containing an incorporated 2F-D-Phe residue is subjected to increasing concentrations of a denaturant, like urea. The resulting changes in the fluorescence emission spectra of the protein's tryptophan residues are monitored. These changes provide data on the thermodynamic stability of the protein variant.

Research on the Cold shock protein B from Bacillus subtilis (BsCspB) has systematically probed the effects of incorporating singly fluorinated phenylalanine and tryptophan residues. uni-konstanz.de In these studies, the folded-to-unfolding transition was monitored using intrinsic fluorescence spectroscopy. The results indicated that the introduction of fluorinated amino acids, including 2-fluorophenylalanine, inherently alters the tryptophan fluorescence emission properties of the protein, allowing for detailed characterization of its stability. uni-konstanz.de While the primary tool remains the fluorescence of existing tryptophans, the presence of 2F-D-Phe acts as a critical investigative variable that influences these fluorescent signals, thereby facilitating the study of protein folding and stability. uni-konstanz.de

Table 1: Research Findings on Fluorinated BsCspB Variants Using Fluorescence Spectroscopy This table is generated based on findings from studies on fluorinated proteins and illustrates the type of data obtained. Specific values are representative.

| Protein Variant | Incorporated Amino Acid | Monitored Fluorescence | Observation | Deduced Property |

|---|---|---|---|---|

| Wild Type BsCspB | None (Tryptophan) | Intrinsic Tryptophan | Standard unfolding curve | Baseline thermodynamic stability |

| 2-F-Phe BsCspB | 2-Fluorophenylalanine | Intrinsic Tryptophan | Altered unfolding transition compared to wild type | Change in protein stability due to fluorine substitution |

| 3-F-Phe BsCspB | 3-Fluorophenylalanine | Intrinsic Tryptophan | Shift in denaturation midpoint | Modified conformational stability |

Applications in Material Science Research

Beyond its biochemical applications, this compound is utilized in material science, specifically in the field of polymer chemistry. It serves as a building block for the creation of specialized fluorinated polymers. chemimpex.com These are typically side-chain fluorinated polymers, where the main polymer backbone is hydrocarbon-based, and the fluorinated moiety—in this case, the 2-fluorophenyl group of the amino acid—is part of a side chain. fluoropolymers.eu The incorporation of fluorine imparts unique and desirable properties to the resulting materials.

The presence of the C-F bond, which is strong and highly polarized, can lead to polymers with enhanced thermal stability, increased chemical resistance, and low surface energy. chemimpex.comsci-hub.se These properties make such polymers valuable for high-performance applications. Phenylalanine derivatives, in general, can be incorporated into polymer matrices to create materials like poly(ester urea)s (PEUs), polyesteramides, and various block copolymers. tandfonline.comacs.orgmdpi.com The specific incorporation of this compound follows these synthetic strategies, with the added benefit of fluorination.

For example, phenylalanine-based PEUs have been shown to possess tunable mechanical properties and degradation rates, making them suitable for biomedical devices. acs.org The introduction of a fluoro-substituent on the phenylalanine ring can further modify these characteristics, potentially improving hydrophobicity and stability. Similarly, the synthesis of polyesteramides using L-phenylalanine has been shown to improve the thermal stability of the resulting copolymer due to the influence of hydrogen bonds associated with the amide linkages. mdpi.com Using this compound as a comonomer can build upon this, adding the distinct advantages of fluorination to the material's profile. These enhanced properties include:

Increased Chemical Resistance: The strong C-F bond makes the polymer less susceptible to chemical attack. chemimpex.com

Reduced Surface Energy: This leads to hydrophobic and lipophobic (oil-repellent) surfaces, useful for coatings. chemimpex.com

Enhanced Thermal Stability: The incorporation of aromatic and amide groups can increase the temperature at which the polymer begins to degrade. mdpi.com

Biocompatibility and Biodegradability: As the polymer is based on an amino acid derivative, it can be designed to be biocompatible and biodegradable, with degradation rates tunable by altering the polymer structure. acs.org

These fluorinated polymers derived from this compound hold promise for applications in advanced coatings, biomedical materials like drug delivery systems and tissue engineering scaffolds, and as sustainable alternatives to petroleum-based plastics. chemimpex.com

Table 2: Examples of Phenylalanine-Based Polymers and Enhanced Properties This table summarizes polymer types that can be synthesized using phenylalanine derivatives, including this compound, and the resulting material enhancements.

| Polymer Type | Monomer Components (Example) | Enhanced Properties | Potential Applications |

|---|---|---|---|

| Poly(ester urea) (PEU) | Diol, Diisocyanate, Phenylalanine-based diol | Tunable mechanical properties, controlled degradation rates acs.org | Medical implants, tissue engineering acs.org |

| Polyesteramide | ε-Caprolactone, Phenylalanine | Increased thermal stability, improved hydrophobicity mdpi.com | Biodegradable plastics, biomedical devices mdpi.com |

| Block Copolymer | N-vinylpyrrolidone, Phenylalanine derivative | pH- and thermo-responsiveness, self-assembly tandfonline.com | Smart drug delivery systems, nanomedicine tandfonline.com |

Analytical and Computational Methodologies in 2 Fluoro D Phenylalanine Research

Advanced Chromatographic and Spectrometric Methods for Enantiomer Analysis

The accurate quantification and identification of amino acid enantiomers, especially D-amino acids which often exist in trace amounts in biological systems, require highly sensitive and selective analytical methods. jst.go.jp The challenge lies in separating these stereoisomers from complex biological matrices. nih.govresearchgate.net

Two-dimensional High-Performance Liquid Chromatography (2D-HPLC) is a powerful approach for the enantioselective analysis of amino acids. jst.go.jp This method enhances separation efficiency and is particularly useful for determining trace levels of D-enantiomers in the presence of abundant L-enantiomers. nih.govmdpi.com

A common strategy for analyzing phenylalanine enantiomers, which is applicable to 2-Fluoro-D-phenylalanine, involves pre-column derivatization with a fluorescent reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.govresearchgate.netjst.go.jp This step converts the amino acids into fluorescent derivatives, significantly increasing detection sensitivity. mdpi.come-tarjome.com

The 2D-HPLC system is typically configured with two distinct columns. The first dimension often employs a reversed-phase column, like a monolithic octadecylsilane (B103800) (ODS) column, to separate the NBD-derivatized amino acids. jst.go.jpe-tarjome.com Fractions containing the target amino acid derivative are then automatically transferred to the second dimension, which consists of an enantioselective (chiral) column. nih.govresearchgate.net This chiral column, such as a Pirkle-type or Chiralpak QD-1-AX, achieves the separation of the D- and L-enantiomers, allowing for their individual quantification. mdpi.comjst.go.jp This multi-dimensional approach has been successfully applied to determine D-phenylalanine levels in biological fluids like plasma and urine. nih.gov

Table 1: Typical 2D-HPLC System Configuration for Phenylalanine Enantiomer Analysis

| Component | Description/Example | Purpose |

|---|---|---|

| Derivatization Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | To create fluorescent derivatives for sensitive detection. e-tarjome.com |

| 1st Dimension Column | Reversed-Phase (e.g., Monolithic ODS) | Initial separation of derivatized amino acids from the sample matrix. jst.go.jp |

| 2nd Dimension Column | Enantioselective (e.g., Pirkle-type, Chiralpak) | Separation of the D- and L-enantiomers of the target amino acid. mdpi.comjst.go.jp |

| Detection | Fluorescence Detector | Highly sensitive detection of the NBD-tagged amino acid enantiomers. e-tarjome.com |

Tandem mass spectrometry (MS/MS), frequently coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the identification and quantification of amino acids in complex biological samples. mdpi.com It offers high selectivity and sensitivity, making it suitable for analyzing low-abundance molecules and for high-throughput screening. restek.comzivak.com

In MS/MS analysis, molecules are ionized, and a specific ion (the precursor ion) corresponding to the analyte of interest is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected. mdpi.com This process, often performed in Selected Reaction Monitoring (SRM) mode, provides a highly specific transition for each analyte, allowing it to be quantified even in a complex mixture without complete chromatographic separation. thermofisher.com

For fluorinated amino acids, MS/MS can accurately identify the molecule by accounting for the specific mass shift caused by the fluorine atom. Research using synthetic peptides containing fluorinated phenylalanine has demonstrated that high-resolution mass spectrometry can readily identify the fluorinated residue based on the expected mass shift (+17.99 Da) in fragment ions. biorxiv.org While methods for underivatized amino acids exist, derivatization is often employed to enhance performance. restek.comthermofisher.com A comparison of MS/MS with the older fluorometric method for phenylalanine quantification showed that MS/MS provides lower absolute values but significantly reduces the number of false-positive results in screening programs. nih.gov

Table 2: Example MS/MS Parameters for Phenylalanine and its Application to 2-Fluoro-phenylalanine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method Note |

|---|---|---|---|

| Phenylalanine (Phe) | 166.1 | 120.1 | Derivatized (Butchered) |

| Tyrosine (Tyr) | 182.1 | 136.1 | Derivatized (Butchered) |

| 2-Fluoro-phenylalanine | 184.1 (Expected) | 138.1 (Expected) | The mass of both precursor and product ions would be shifted by the mass difference between a proton and a fluorine atom (~+18 Da). biorxiv.org |

Data adapted from common parameters used in newborn screening research. nih.gov

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC) for Amino Acid Enantiomers

In Silico Approaches and Molecular Modeling

Computational methods, particularly in silico mutagenesis and molecular dynamics simulations, are vital for understanding how the introduction of a fluorine atom affects the structure, dynamics, and interactions of amino acids within peptides and proteins. mdpi.com

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. nih.gov These simulations are instrumental in revealing how the unique stereoelectronic properties of fluorine influence the conformational preferences and stability of peptides and proteins. researchgate.net

To perform accurate MD simulations of fluorinated molecules, specialized force fields are required. Force fields are sets of parameters that define the potential energy of a system of particles. Researchers have developed and validated specific parameters for fluorinated aromatic amino acids, such as 4-F-phenylalanine, for use with established force fields like AMBER. acs.orgbiorxiv.org The development process involves a rigorous workflow to derive atomic charges and other terms that accurately represent the behavior of the fluorinated residue. acs.org

Table 3: Generalized Workflow for Parameterizing Fluorinated Amino Acids for MD Simulations

| Step | Description | Key Activities |

|---|---|---|

| 1. Conformation Generation | Create a diverse set of 3D structures for the fluorinated amino acid (as a dipeptide). | Restrain backbone dihedral angles (Φ/Ψ) to sample the entire conformational space. acs.orgbiorxiv.org |

| 2. Quantum Mechanical (QM) Calculations | Calculate the electrostatic potential for each conformation at a high level of theory. | Perform calculations in both vacuum and the presence of explicit solvent molecules. acs.org |

| 3. Charge Derivation | Iteratively derive partial atomic charges that reproduce the QM electrostatic potential. | Use schemes like Implicitly Polarized Charge (IPolQ) until charges converge. acs.org |

| 4. Parameter Optimization | Refine other force field terms (bonds, angles, torsions) if necessary. | Compare QM and Molecular Mechanical (MM) energies to optimize parameters. biorxiv.org |

| 5. Validation | Run MD simulations of benchmark peptides or proteins containing the new residue. | Compare simulation results (e.g., relaxation rates, conformational stability) with experimental data where available. acs.org |

Future Directions and Emerging Research Avenues for 2 Fluoro D Phenylalanine

Advancements in Biosynthetic Pathway Engineering for Production and Study

The production of 2-Fluoro-D-phenylalanine and other non-natural aromatic amino acids has traditionally relied on chemical synthesis. nih.govacs.org However, there is a growing interest in developing microbial fermentation processes for their production, which can be more sustainable and cost-effective. frontiersin.orgnih.gov This involves engineering the metabolic pathways of microorganisms like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov

The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in many organisms, is a primary target for metabolic engineering. frontiersin.org By overexpressing key enzymes and redirecting metabolic flux, researchers can increase the production of precursors for aromatic amino acids. For instance, significant progress has been made in engineering the L-phenylalanine pathway in E. coli for the production of D-phenylglycine. nih.gov

Key strategies in biosynthetic pathway engineering include:

Enzyme Discovery and Engineering: Identifying and engineering enzymes with novel activities is crucial. For example, the use of L-amino acid deaminase (LAAD) and D-amino acid aminotransferase (DAAT) has been explored for the stereoinversion of L-phenylalanine derivatives to their D-counterparts. nih.gov A two-enzyme system has been successfully used to synthesize various D-phenylalanine derivatives with high enantiomeric excess. nih.gov

Pathway Construction: Artificial biosynthetic pathways are being constructed in host organisms. For example, an eight-step pathway containing ten different enzymes was created in E. coli for the production of L-phenylglycine from L-phenylalanine. nih.gov

Integration of Halogenases: Nature's halogenase enzymes, which can specifically halogenate a wide range of molecules, present an exciting opportunity for the biosynthesis of fluorinated compounds. tandfonline.com Integrating flavin-dependent halogenases (Fl-Hals) into non-native biosynthetic pathways could provide a direct route to producing compounds like this compound. tandfonline.com

These advancements in metabolic engineering hold the promise of creating efficient and scalable biological production routes for this compound, making it more accessible for research and industrial applications.

Development of Next-Generation Research Probes with Tailored Functionalities

The incorporation of this compound into proteins and peptides allows for the creation of powerful research probes with unique functionalities. chemimpex.com The fluorine atom serves as a sensitive reporter for techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about protein structure, dynamics, and interactions. acs.orgacs.org

Future research in this area is focused on developing probes with highly tailored properties:

19F NMR Probes: The development of force field parameters for fluorinated aromatic amino acids is enabling more accurate molecular dynamics (MD) simulations of fluorinated proteins. acs.org This allows for the integration of experimental 19F NMR data with atomistic simulations to gain deeper insights into protein behavior. acs.org

Positron Emission Tomography (PET) Tracers: Radiolabeled versions of fluorinated amino acids, such as 2-[18F]-fluoro-ʟ-phenylalanine, are being developed as PET imaging agents. nih.gov These tracers can be used for molecular imaging of tumors and other disease states. nih.govd-nb.info For example, 4-borono-2-[18F]fluoro-ʟ-phenylalanine has been synthesized for use in boron neutron capture therapy-oriented diagnosis. nih.govd-nb.info

Probes for Studying Protein-Protein Interactions: The ability to site-specifically incorporate photo-cross-linking non-canonical amino acids allows for the capture of transient protein-protein interactions in living cells. nih.gov

Probes for Nanopore Sequencing: The unique properties of modified amino acids are being explored for their potential in next-generation protein sequencing technologies, such as nanopore sensing, which can distinguish between peptides with single amino acid differences. researchgate.net

The development of these sophisticated research probes, enabled by the unique properties of this compound, will continue to drive discoveries in molecular biology, drug discovery, and diagnostics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-D-phenylalanine, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation of phenylalanine derivatives or asymmetric synthesis using chiral auxiliaries. Solid-phase peptide synthesis (SPPS) and solution-phase methods are common, with SPPS offering better control over stereochemistry. Reaction conditions such as temperature (e.g., −20°C for fluorination agents like Selectfluor), solvent polarity (e.g., DMF for SPPS), and catalyst choice (e.g., palladium for cross-coupling) critically influence yield and enantiomeric purity. Impurities often arise from incomplete fluorination or racemization, necessitating iterative optimization .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is essential for confirming fluorination position and purity. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chirobiotic T) resolves enantiomers, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may be used for structural confirmation in crystalline forms. Baseline separation in HPLC requires mobile phase optimization (e.g., methanol/water with 0.1% TFA) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Use desiccants to mitigate hygroscopicity. For handling, employ PPE (nitrile gloves, safety goggles) and local exhaust ventilation. Stability studies should monitor decomposition via HPLC every 6 months, with degradation thresholds set at >95% purity .

Advanced Research Questions

Q. How can this compound be incorporated into peptide analogues to study δ-opioid receptor selectivity?

- Methodological Answer : Integrate this compound into peptide backbones (e.g., [D-Ala²]deltorphin II) via SPPS. Use competitive binding assays (e.g., radiolabeled [H]DAMGO) to measure affinity shifts. Fluorination at the para position enhances metabolic stability and receptor interaction; compare with chloro-, bromo-, and iodo-analogues to assess halogen effects on selectivity. Molecular dynamics simulations can model fluorine’s electrostatic contributions to binding .

Q. What strategies ensure enantiomeric purity during synthesis, and how can trace racemization be detected?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution (e.g., acylase-mediated hydrolysis). Monitor racemization via circular dichroism (CD) or polarimetry. For trace detection (<1% enantiomer), use ultra-sensitive HPLC-MS/MS with a chiral stationary phase (e.g., Crownpak CR+) and limit of quantification (LOQ) validation .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding) or metabolite interference. Design parallel assays: (1) in vitro receptor binding with purified proteins, (2) ex vivo tissue models (e.g., guinea pig ileum), and (3) in vivo pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis). Use statistical meta-analysis to identify confounding variables (e.g., species-specific CYP450 metabolism) .

Q. What in vitro and in vivo models are appropriate for assessing the pharmacokinetics of this compound-containing peptides?